3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine
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Overview
Description
The compound “3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring made up of three nitrogen atoms and three carbon atoms . The presence of phenyl groups and a trifluoromethyl group suggest that this compound may have unique properties compared to other triazines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are a phenyl group, a phenylsulfanyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could potentially make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications
Chemical Modification and Synthesis
The compound 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine, related closely to 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives, has been studied for its reactivity and potential in chemical modification. For instance, reactions with phosphoruspentasulfide led to the synthesis of corresponding 6-thiones, highlighting its versatility in chemical transformations. Such modifications pave the way for exploring the compound's utility in various synthesis processes and its potential applications in developing new materials or chemical entities (Collins et al., 2000).
Material Science and Polymer Research
In material science, the triazine framework, including compounds similar to 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine, has been incorporated into aromatic polyamides, demonstrating enhanced thermal stability and organosolubility. These materials showcase significant potential in high-performance applications, benefiting from the triazine core's ability to contribute to thermal resistance and structural integrity of polymers (Yu et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-phenyl-5-phenylsulfanyl-6-(trifluoromethyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3S/c17-16(18,19)13-15(23-12-9-5-2-6-10-12)20-14(22-21-13)11-7-3-1-4-8-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEANBIBPVJLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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